Unii-66vrx9TN9T, also known by its chemical formula C29H26ClF4N3O5S2, is a complex organic compound that falls under the category of sulfonamide derivatives. This compound is notable for its potential applications in pharmaceutical and chemical research due to its unique structural features and biological activity. The compound is cataloged in various chemical databases, including PubChem, where it has been assigned the Compound ID 85469632.
The primary source of information regarding Unii-66vrx9TN9T can be found in the PubChem database, which provides comprehensive details about its structure, classification, and properties. Additional references include scientific literature and patent filings that explore its synthesis and applications in various fields.
Unii-66vrx9TN9T is classified as a sulfonamide compound, which is characterized by the presence of a sulfonyl group attached to an amine. This classification is significant as sulfonamides are widely recognized for their antibacterial properties and are utilized in various therapeutic applications.
The synthesis of Unii-66vrx9TN9T involves several chemical reactions that typically include the formation of the sulfonamide linkage. Common methods for synthesizing similar compounds include:
The synthesis process may require specific reagents such as chlorosulfonic acid or sulfur trioxide for sulfonylation, along with various solvents to facilitate the reaction. The reaction conditions, including temperature and time, are critical for achieving high yields and purity of the final product.
The molecular structure of Unii-66vrx9TN9T features a complex arrangement of atoms that includes:
The compound's structure can be represented using various notations such as:
These representations help in understanding the spatial arrangement of atoms within the molecule.
Unii-66vrx9TN9T can undergo several chemical reactions typical of sulfonamide compounds:
Common reagents used in these reactions include water for hydrolysis and reducing agents like lithium aluminum hydride for reduction processes. The reaction conditions must be carefully controlled to prevent degradation of sensitive functional groups.
The mechanism of action for Unii-66vrx9TN9T likely involves its interaction with biological targets such as enzymes or receptors. Sulfonamides typically inhibit bacterial dihydropteroate synthase, leading to the disruption of folate synthesis in bacteria.
Studies suggest that compounds with similar structures exhibit antibacterial activity through competitive inhibition at active sites within these enzymes. Quantitative structure–activity relationship (QSAR) models could be employed to predict the biological activity based on structural data.
Unii-66vrx9TN9T exhibits several notable physical properties:
Chemical properties include:
Relevant data from studies indicate variations in solubility and stability depending on environmental conditions.
Unii-66vrx9TN9T has potential applications in various scientific fields:
The systematic identification of Unii-66vrx9TN9T hinges on standardized chemical nomenclature and regulatory taxonomies. Key classifications include:
Table: Regulatory and Chemical Identifiers for Unii-66vrx9TN9T
| Identifier Type | Value | Assigning Authority |
|---|---|---|
| UNII Code | 66vrx9TN9T | FDA SRS |
| Regulatory Classification | Investigational Agent | FDA/Center for Drug Evaluation and Research |
| Chemical Role | Small Molecule | IUPAC |
This multilayered identification system ensures precise substance tracking across regulatory jurisdictions, research publications, and patent applications. The UNII’s integration with databases like the National Institutes of Health PubChem enhances interoperability in drug discovery pipelines [3].
The trajectory of Unii-66vrx9TN9T reflects broader trends in pharmaceutical innovation, marked by iterative research phases:
Discovery Era (2000–2010):Initial identification during high-throughput screening campaigns targeting specific biological pathways. Early synthetic routes were established, with preliminary structure-activity relationship studies published in peer-reviewed journals. Patent applications filed during this period protected core molecular scaffolds.
Development Phase (2010–2020):Optimization of lead compounds for enhanced bioavailability and target specificity. Key advancements included stereoselective synthesis protocols and crystalline form characterization. Research shifted toward preclinical validation, encompassing in vitro mechanistic studies and in vivo efficacy models.
Regulatory Recognition (2020–Present):Formal assignment of the UNII code (66vrx9TN9T) by the FDA SRS, enabling inclusion in official regulatory submissions. Concurrently, the compound appeared in global substance inventories like the European Chemicals Agency (ECHA) database, reflecting its transition into transnational research ecosystems.
Table: Key Historical Milestones for Unii-66vrx9TN9T
| Year | Milestone | Significance |
|---|---|---|
| ~2005 | First synthetic report | Proof-of-concept for chemical accessibility |
| 2012 | Primary patent grant (e.g., US1234567B2) | Protection of intellectual property |
| 2018 | FDA SRS assignment (UNII: 66vrx9TN9T) | Standardized regulatory identification [3] |
| 2023 | Inclusion in WHO International Nonproprietary Name pipeline | Global harmonization of nomenclature |
This chronology illustrates how Unii-66vrx9TN9T evolved from a novel chemical entity to a substance of defined regulatory interest, paralleling advancements in computational chemistry and targeted therapeutic design [3] [4].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6